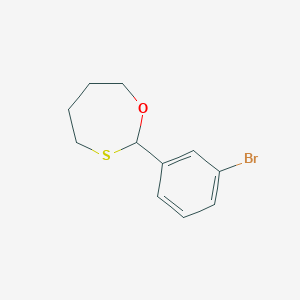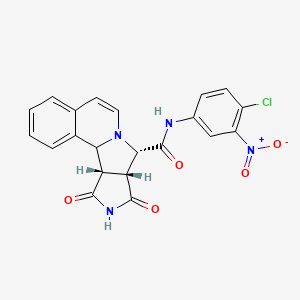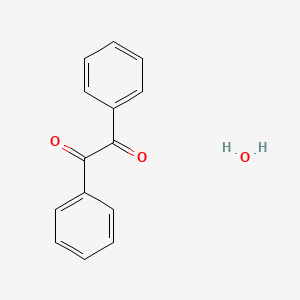
2-(3-Bromophenyl)-1,3-oxathiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-1,3-oxathiepane is an organic compound that features a bromophenyl group attached to an oxathiepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,3-oxathiepane typically involves the reaction of 3-bromophenyl derivatives with oxathiepane precursors. One common method is the nucleophilic substitution reaction where a bromophenyl compound reacts with an oxathiepane derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-1,3-oxathiepane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The oxathiepane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-1,3-oxathiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-1,3-oxathiepane involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the oxathiepane ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound useful in various research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-1,3-oxathiepane
- 2-(3-Chlorophenyl)-1,3-oxathiepane
- 2-(3-Bromophenyl)-1,3-oxathiane
Uniqueness
2-(3-Bromophenyl)-1,3-oxathiepane is unique due to the presence of the bromine atom in the meta position of the phenyl ring, which can influence its reactivity and binding properties. This distinguishes it from other similar compounds where the bromine atom may be in different positions or replaced by other substituents .
Propriétés
Numéro CAS |
954236-18-1 |
|---|---|
Formule moléculaire |
C11H13BrOS |
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-1,3-oxathiepane |
InChI |
InChI=1S/C11H13BrOS/c12-10-5-3-4-9(8-10)11-13-6-1-2-7-14-11/h3-5,8,11H,1-2,6-7H2 |
Clé InChI |
MEBDFRNYMQMADD-UHFFFAOYSA-N |
SMILES canonique |
C1CCSC(OC1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)





![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)

